molecular formula C8H15BrO3 B14217642 2-Methylpropyl 4-bromo-3-hydroxybutanoate CAS No. 828276-61-5

2-Methylpropyl 4-bromo-3-hydroxybutanoate

Cat. No.: B14217642
CAS No.: 828276-61-5
M. Wt: 239.11 g/mol
InChI Key: YESMJJJASVCVPM-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-bromo-3-hydroxybutanoate is an organic compound that features a bromine atom, a hydroxyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-bromo-3-hydroxybutanoate can be achieved through several methods. One common approach involves the reduction of methyl 4-bromo-3-oxobutyrate using specific enzymes. For instance, the reduction can be catalyzed by Penicillium citrinum β-keto ester reductase and Leifsonia sp. alcohol dehydrogenase, which convert methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes using engineered Escherichia coli transformants. These processes are designed to enhance the thermostability and enantioselectivity of the enzymes involved, making the production more efficient and suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the bromine atom.

Major Products

    Oxidation: The major product is 2-Methylpropyl 4-bromo-3-oxobutanoate.

    Reduction: The major product is 2-Methylpropyl 4-bromo-3-hydroxybutanol.

    Substitution: The major products depend on the nucleophile used, such as 2-Methylpropyl 4-azido-3-hydroxybutanoate or 2-Methylpropyl 4-cyano-3-hydroxybutanoate.

Scientific Research Applications

2-Methylpropyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For example, in the reduction process, the compound acts as a substrate for β-keto ester reductase and alcohol dehydrogenase, which catalyze the conversion to its hydroxy form

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.

    4-Fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.

    4-Iodo-3-hydroxybutanoate: Contains an iodine atom instead of bromine.

Uniqueness

2-Methylpropyl 4-bromo-3-hydroxybutanoate is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing effects influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.

Properties

CAS No.

828276-61-5

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

2-methylpropyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C8H15BrO3/c1-6(2)5-12-8(11)3-7(10)4-9/h6-7,10H,3-5H2,1-2H3

InChI Key

YESMJJJASVCVPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(CBr)O

Origin of Product

United States

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